molecular formula C12H17F3N2O6 B8191634 Mal-PEG2-NH2 (TFA) CAS No. 660843-23-2

Mal-PEG2-NH2 (TFA)

Cat. No.: B8191634
CAS No.: 660843-23-2
M. Wt: 342.27 g/mol
InChI Key: WAOHORIEWBUISG-UHFFFAOYSA-N
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Description

Mal-PEG2-NH2 (TFA), also known as 1-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-1H-pyrrole-2,5-dione trifluoroacetate, is a polyethylene glycol (PEG) derivative. This compound is widely used in bioconjugation applications due to its ability to improve the pharmacological properties of peptides and proteins. The incorporation of polyethylene glycol enhances water solubility, increases resistance to degradation, extends circulation half-life, and reduces antigenicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mal-PEG2-NH2 (TFA) typically involves the reaction of maleimide with polyethylene glycol diamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the maleimide group. The product is then purified using column chromatography to obtain a high-purity compound .

Industrial Production Methods

In industrial settings, the production of Mal-PEG2-NH2 (TFA) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to confirm its purity and identity .

Chemical Reactions Analysis

Types of Reactions

Mal-PEG2-NH2 (TFA) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Formation of substituted amines or ethers.

    Addition Products: Formation of Michael adducts with thiols.

    Hydrolysis Products: Free amine and trifluoroacetic acid

Scientific Research Applications

Mal-PEG2-NH2 (TFA) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Mal-PEG2-NH2 (TFA) involves its ability to form stable conjugates with biomolecules. The maleimide group reacts with thiol groups on proteins or peptides, forming a stable thioether bond. This modification enhances the solubility, stability, and circulation half-life of the conjugated biomolecule. The polyethylene glycol moiety further improves the pharmacological properties by reducing immunogenicity and increasing resistance to enzymatic degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mal-PEG2-NH2 (TFA) is unique due to its optimal balance between solubility and stability. The shorter polyethylene glycol chain provides sufficient solubility while maintaining the stability of the conjugated biomolecule. This makes it an ideal choice for applications where both properties are crucial .

Properties

IUPAC Name

1-[2-[2-(2-aminoethoxy)ethoxy]ethyl]pyrrole-2,5-dione;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4.C2HF3O2/c11-3-5-15-7-8-16-6-4-12-9(13)1-2-10(12)14;3-2(4,5)1(6)7/h1-2H,3-8,11H2;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAOHORIEWBUISG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCOCCOCCN.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F3N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30746621
Record name Trifluoroacetic acid--1-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-1H-pyrrole-2,5-dione (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

660843-23-2
Record name Trifluoroacetic acid--1-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-1H-pyrrole-2,5-dione (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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